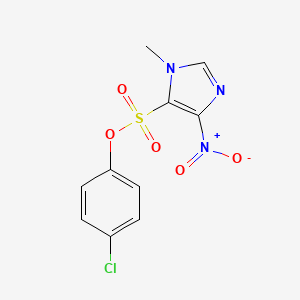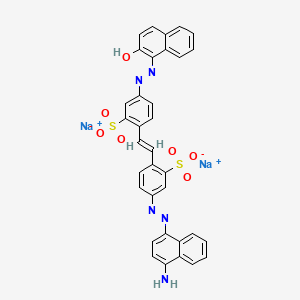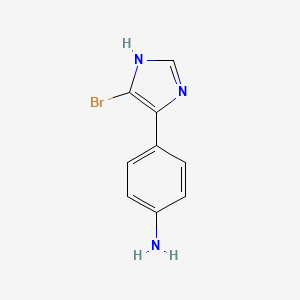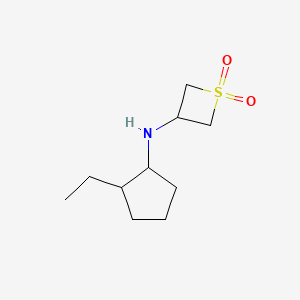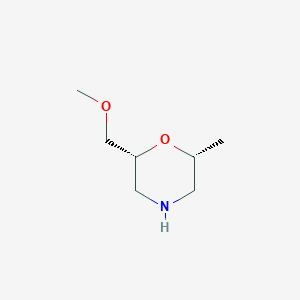
Tetradecanoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic acid tert-butyl ester, also known as tert-butyl tetradecanoate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from tetradecanoic acid (myristic acid) and tert-butanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoic acid tert-butyl ester can be synthesized through the esterification of tetradecanoic acid with tert-butanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield tetradecanoic acid and tert-butanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: Oxidation reactions can convert the ester into different functional groups, such as carboxylic acids or ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Hydrolysis: Tetradecanoic acid and tert-butanol.
Reduction: Tetradecanol.
Oxidation: Tetradecanoic acid or other oxidized derivatives.
Scientific Research Applications
Tetradecanoic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of tetradecanoic acid tert-butyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of tetradecanoic acid and tert-butanol. The ester can also undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid ethyl ester: Similar to tetradecanoic acid tert-butyl ester but with an ethyl group instead of a tert-butyl group.
Tetradecanoic acid methyl ester: Contains a methyl group instead of a tert-butyl group.
Tetradecanoic acid isopropyl ester: Features an isopropyl group in place of the tert-butyl group.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective protection or deprotection of functional groups is required .
Properties
CAS No. |
32429-42-8 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
tert-butyl tetradecanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-18(2,3)4/h5-16H2,1-4H3 |
InChI Key |
FWLUJMOCPIHVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)






